(+)-Eudesmin

Description

This compound has been reported in Laurelia novae-zelandiae, Raulinoa echinata, and other organisms with data available.

RN refers to (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer; structure given in first source; very similar to pinoresinol

Structure

3D Structure

Properties

IUPAC Name |

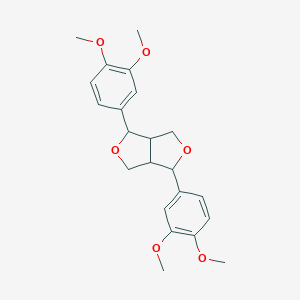

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUUVVGQIVMSAW-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951699 | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-36-3, 526-06-7 | |

| Record name | (+)-Eudesmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eudesmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUDESMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Eudesmin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the lignan (+)-eudesmin, a compound of significant interest for its diverse pharmacological activities. This document details the plant species in which this compound is found and presents comprehensive experimental protocols for its extraction, isolation, and purification.

Natural Sources of this compound

This compound has been identified in a variety of plant species across several families. The concentration and ease of isolation can vary significantly depending on the plant part, geographical location, and time of harvest. The following table summarizes the known botanical sources of this compound.

| Plant Family | Species | Plant Part(s) | Reference(s) |

| Apiaceae | Not specified | Not specified | |

| Araucariaceae | Araucaria araucana | Knots | |

| Lauraceae | Laurelia novae-zelandiae | Not specified | |

| Magnoliaceae | Magnolia kobus | Stem Bark | |

| Magnolia pterocarpa | Not specified | ||

| Ochnaceae | Not specified | Not specified | |

| Piperaceae | Piper truncatum | Leaves | |

| Rutaceae | Haplophyllum perforatum | Dry Leaves | |

| Raulinoa echinata | Not specified | ||

| Zanthoxylum armatum | Not specified | ||

| Zanthoxylum rigidum | Stem Bark | ||

| Zanthoxylum simulans | Bark | ||

| Aristolochiaceae | Aristolochia elegans | Not specified | |

| Humbertiaceae | Humbertia madagascariensis | Not specified | |

| Annonaceae | Rollinia exalbida | Not specified | |

| Machilus | Machilus kurzii | Not specified |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques for purification. Below are detailed methodologies compiled from published research.

Isolation from Araucaria araucana Knots

A straightforward and efficient method for isolating this compound from the knots of Araucaria araucana involves extraction with a non-polar solvent followed by crystallization.

1.1. Extraction:

-

Plant Material: Milled knots of Araucaria araucana.

-

Solvent: Hexane.

-

Procedure:

-

The milled plant material is subjected to Soxhlet extraction with hexane.

-

The extraction is carried out for a sufficient duration to ensure exhaustive removal of the desired compounds.

-

1.2. Purification by Cryo-crystallization:

-

Procedure:

-

The resulting hexane extract is concentrated under reduced pressure.

-

The concentrated extract is then cooled to -20 °C to induce crystallization of this compound.

-

The crystals are collected by filtration and washed with cold hexane to yield pure this compound.

-

General Protocol for Isolation from Magnolia and Zanthoxylum Species

For many other plant sources, such as Magnolia kobus and Zanthoxylum species, a more general approach involving solvent extraction and column chromatography is employed.

2.1. Extraction:

-

Plant Material: Dried and powdered plant material (e.g., stem bark of Magnolia kobus or Zanthoxylum rigidum).

-

Solvents: Methanol or ethanol are commonly used for initial extraction. Dichloromethane has also been used for the extraction of lignans from Zanthoxylum leaves.

-

Procedure:

-

The powdered plant material is macerated or percolated with the chosen solvent at room temperature for an extended period (e.g., 72 hours).

-

The extraction process is often repeated multiple times to ensure complete extraction.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

2.2. Fractionation:

-

Procedure:

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is a mixture of methanol/water and hexane, followed by ethyl acetate.

-

Alternatively, the crude extract can be directly subjected to column chromatography.

-

2.3. Purification by Column Chromatography:

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of lignans. Sephadex LH-20 can also be used for further purification.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used. Common solvent systems include hexane-ethyl acetate, hexane-acetone, and dichloromethane-methanol.

-

Procedure:

-

The crude extract or a fraction thereof is loaded onto a silica gel column.

-

The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing the compound of interest are combined and the solvent is evaporated.

-

Further purification can be achieved by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC).

-

Visualization of the Isolation Workflow

The following diagrams illustrate the general workflows for the isolation of this compound.

Caption: Isolation workflow for this compound from Araucaria araucana.

Caption: General isolation workflow for this compound from various plant sources.

Characterization of this compound

The identity and purity of isolated this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound.

-

Optical Rotation: The specific rotation is measured to confirm the (+)-enantiomer.

This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory-scale isolation of this compound. The presented protocols can be adapted and optimized based on the specific plant material and available laboratory equipment.

The intricate biosynthetic pathway of (+)-Eudesmin in plants is a subject of significant interest for researchers in natural product chemistry, plant biology, and drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. The information is presented to be a valuable resource for scientists and professionals engaged in the study and application of this important lignan.

The Phenylpropanoid Pathway: The Foundation of Lignan Biosynthesis

The journey to (+)-eudesmin begins with the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds. The initial steps of this pathway convert the amino acid L-phenylalanine into cinnamoyl-CoA, a key precursor for numerous downstream products, including lignans.

The core reactions of the phenylpropanoid pathway leading to the monolignol precursor, coniferyl alcohol, are summarized below:

| Step | Enzyme | Substrate | Product | Cofactor/Coreactant |

| 1 | Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic acid | - |

| 2 | Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | NADPH, O₂ |

| 3 | 4-Coumarate:CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | ATP, CoA |

| 4 | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Caffeoyl-CoA | Feruloyl-CoA | S-adenosyl-L-methionine (SAM) |

| 5 | Cinnamoyl-CoA reductase (CCR) | Feruloyl-CoA | Coniferaldehyde | NADPH |

| 6 | Cinnamyl alcohol dehydrogenase (CAD) | Coniferaldehyde | Coniferyl alcohol | NADPH |

The Dimerization of Coniferyl Alcohol: A Stereospecific Coupling

The first committed step in the biosynthesis of many lignans, including the precursor to this compound, is the stereospecific dimerization of two coniferyl alcohol molecules. This crucial reaction is orchestrated by a class of non-catalytic proteins known as dirigent proteins (DPs).

In the presence of an oxidizing agent, such as a laccase or peroxidase, coniferyl alcohol is oxidized to a radical. The dirigent protein then guides the coupling of two of these radicals to form (+)-pinoresinol, the direct precursor to this compound. In the absence of a dirigent protein, the radical coupling is not stereospecific and results in a racemic mixture of pinoresinol.

The Final Step: O-Methylation to this compound

The conversion of (+)-pinoresinol to this compound involves a methylation reaction where two hydroxyl groups on the pinoresinol molecule are methylated. This reaction is catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While specific OMTs responsible for this conversion in plants have not been definitively characterized in all species, studies on related lignan biosynthetic pathways suggest the involvement of specific OMTs that recognize pinoresinol as a substrate. The reaction utilizes two molecules of SAM as the methyl group donor.

Overall Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound, from the phenylpropanoid pathway to the final product, is a multi-step process involving a series of enzymatic reactions. The pathway highlights the central role of coniferyl alcohol as a building block and the importance of stereospecific control in generating the correct enantiomer of pinoresinol.

Experimental Protocols

This section provides generalized protocols for key experiments used to study the this compound biosynthesis pathway. Researchers should optimize these protocols for their specific plant species and experimental conditions.

Enzyme Assay for Pinoresinol O-Methyltransferase (OMT)

This protocol describes a method to measure the activity of OMTs that utilize (+)-pinoresinol as a substrate.

Materials:

-

Partially purified or recombinant OMT enzyme preparation

-

(+)-Pinoresinol substrate

-

S-adenosyl-L-methionine (SAM)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 10% glycerol)

-

Quenching solution (e.g., 1 M HCl)

-

Ethyl acetate for extraction

-

HPLC system with a UV or MS detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of (+)-pinoresinol, and SAM.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Extract the product, this compound, and any remaining substrate with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of this compound produced using a standard curve generated with authentic this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol outlines the general steps for producing and purifying the enzymes of the this compound pathway in a heterologous host, such as E. coli.

Materials:

-

Expression vector (e.g., pET vector) containing the gene of interest

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

-

Transformation: Transform the expression vector into competent E. coli cells.

-

Culture Growth: Inoculate a starter culture and then a larger volume of LB medium with the transformed cells. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Load the cleared lysate onto the equilibrated affinity chromatography column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the target protein with elution buffer.

-

Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for long-term stability.

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantitative analysis of this compound in plant extracts or enzymatic reaction mixtures.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase acidification)

-

This compound standard

Procedure:

-

Sample Preparation:

-

Plant Extracts: Extract the plant material with a suitable solvent (e.g., methanol or ethanol). Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

-

Enzymatic Reactions: Stop the reaction and extract the products as described in the enzyme assay protocol.

-

-

HPLC Conditions (Example):

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 30% B to 70% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10-20 µL

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

-

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, ensuring that its production is coordinated with the plant's developmental stage and environmental conditions.

-

Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes, from PAL in the phenylpropanoid pathway to the specific OMTs, is controlled by a complex network of transcription factors. These transcription factors can be induced by various stimuli, including developmental cues, pathogen attack, and abiotic stress.

-

Metabolic Flux: The flow of intermediates through the phenylpropanoid pathway is a critical control point. The pathway branches to produce a wide variety of compounds, and the distribution of metabolic flux between these branches determines the availability of coniferyl alcohol for lignan biosynthesis.

-

Feedback Inhibition: It is common for biosynthetic pathways to be regulated by feedback inhibition, where the end product of the pathway inhibits the activity of an early enzyme. While not definitively demonstrated for this compound, it is a plausible mechanism for controlling its accumulation.

Conclusion

The biosynthesis of this compound is a fascinating example of the intricate metabolic capabilities of plants. From the general phenylpropanoid pathway to the specific stereocontrolled dimerization and final methylation, each step is precisely controlled by a suite of enzymes. This technical guide provides a foundational understanding of this pathway, offering valuable information and experimental approaches for researchers and professionals in the field. Further research is needed to fully elucidate the specific enzymes involved in all plant species and to unravel the complete regulatory network that governs the production of this important lignan.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Eudesmin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eudesmin is a lignan found in various plant species, notably in the genus Magnolia. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. A thorough understanding of its chemical structure and, critically, its stereochemistry, is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical architecture of this compound, detailing its absolute configuration and summarizing key physicochemical and spectroscopic data. Furthermore, it outlines general experimental approaches for its isolation and characterization and visualizes its interaction with key signaling pathways.

Chemical Structure and Nomenclature

This compound is a furofuran lignan characterized by a central bis-tetrahydrofuran ring system substituted with two 3,4-dimethoxyphenyl groups.

Systematic Name (IUPAC): (3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1][2]

Synonyms: Pinoresinol dimethyl ether, (+)-Pinoresinol dimethyl ether[1][2]

Chemical Formula: C₂₂H₂₆O₆[1][2]

Molecular Weight: 386.44 g/mol [2]

The structural backbone of this compound consists of a furo[3,4-c]furan ring. The stereochemistry is crucial to its identity and biological activity.

Stereochemistry and Absolute Configuration

The stereochemical complexity of this compound arises from four chiral centers on the furofuran core. The dextrorotatory enantiomer, this compound, possesses the following absolute configuration as defined by the Cahn-Ingold-Prelog priority rules:

-

C-3: S

-

C-3a: R

-

C-6: S

-

C-6a: R

This specific spatial arrangement of the substituents is critical for its biological recognition and activity. The determination of the absolute configuration has been established through spectroscopic techniques and, where applicable, X-ray crystallography[3].

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, essential for its identification and characterization.

| Property | Value |

| Molecular Formula | C₂₂H₂₆O₆ |

| Molecular Weight | 386.44 g/mol |

| Melting Point | 107-108 °C |

| Boiling Point | 517.3 ± 50.0 °C (Predicted) |

| Optical Rotation | The positive sign in "this compound" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). The specific rotation value can be experimentally determined using a polarimeter. |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) for the protons are observed in the aromatic, methoxy, and furofuran ring regions. Key signals include those for the benzylic protons and the methoxy groups. |

| ¹³C NMR (CDCl₃) | Characteristic signals are observed for the aromatic carbons, methoxy carbons, and the carbons of the furofuran core, including the oxygenated carbons. |

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of this compound from plant material, such as the stem bark of Magnolia kobus, involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or ether.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The fraction enriched with lignans is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound[1][4][5].

Structural Elucidation

The definitive structure and stereochemistry of isolated this compound are determined through a combination of modern spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the relative stereochemistry of the molecule[3].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula[2].

-

X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction analysis provides unambiguous proof of the absolute configuration of the chiral centers[3][6][7].

-

Optical Rotation: The measurement of the specific rotation using a polarimeter confirms the enantiomeric form of the isolated compound[8][9][10].

Signaling Pathway Interactions

This compound has been reported to exert its biological effects, particularly its neuroprotective and anti-inflammatory activities, by modulating several key intracellular signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Protein Kinase A (PKA) pathways[1]. The following diagram illustrates the conceptual relationship of this compound with these signaling cascades.

Conclusion

This compound is a stereochemically defined natural product with significant therapeutic potential. A precise understanding of its three-dimensional structure is fundamental for any research or development effort. This guide has provided a detailed overview of its chemical structure, absolute configuration, and key analytical data. The outlined experimental approaches and the visualization of its interaction with cellular signaling pathways offer a solid foundation for further investigation into the pharmacological applications of this promising lignan.

References

- 1. Effects of this compound from the stem bark of magnolia kobus DC. var. borealis Sarg. on neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C22H26O6 | CID 73117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lignans from the Bark of Magnolia kobus | Scilit [scilit.com]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. mdpi.com [mdpi.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of (+)-Eudesmin: A Technical Guide

Introduction

(+)-Eudesmin is a furofuran lignan found in various plant species, notably in the family Piperaceae and Magnoliaceae. As a bioactive natural product, it has garnered interest for its potential pharmacological activities. The unambiguous structural elucidation and characterization of this compound are fundamental for its study and potential applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for its characterization are also presented to aid researchers in the field.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| 2, 6 | 6.89 | d | 1.9 |

| 5, 5' | 6.86 | d | 8.2 |

| 6', 2' | 6.81 | dd | 8.2, 1.9 |

| 7, 7' | 4.72 | d | 4.0 |

| 8, 8' | 3.09 | m | |

| 9a, 9'a | 4.25 | dd | 9.1, 7.0 |

| 9b, 9'b | 3.86 | dd | 9.1, 3.5 |

| 3-OCH₃, 3'-OCH₃ | 3.89 | s | |

| 4-OCH₃, 4'-OCH₃ | 3.88 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

| Position | Chemical Shift (δ) [ppm] |

| 1, 1' | 133.0 |

| 2, 2' | 109.4 |

| 3, 3' | 149.1 |

| 4, 4' | 148.6 |

| 5, 5' | 111.1 |

| 6, 6' | 118.2 |

| 7, 7' | 85.8 |

| 8, 8' | 54.2 |

| 9, 9' | 71.7 |

| 3-OCH₃, 3'-OCH₃ | 55.9 |

| 4-OCH₃, 4'-OCH₃ | 55.9 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are characteristic of its aromatic rings, ether linkages, and aliphatic portions.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2998, 2960, 2875 | Medium | C-H stretching (aliphatic) |

| 1609, 1592, 1505 | Strong | C=C stretching (aromatic) |

| 1262, 1237 | Strong | C-O stretching (aryl ether) |

| 1140 | Strong | C-O-C stretching (furofuran ring) |

| 1028 | Strong | C-O stretching (aliphatic ether) |

| 859, 810, 765 | Medium | C-H bending (aromatic out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization, EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 386 | 65 | [M]⁺ (Molecular Ion) |

| 355 | 15 | [M - OCH₃]⁺ |

| 234 | 20 | [C₁₃H₁₄O₄]⁺ |

| 203 | 30 | [C₁₂H₁₁O₃]⁺ |

| 165 | 45 | [C₁₀H₁₃O₂]⁺ |

| 151 | 100 | [C₉H₁₁O₂]⁺ (Base Peak) |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These protocols are representative of standard practices for the characterization of natural products like lignans.

Sample Preparation

This compound is typically isolated from plant material through solvent extraction followed by chromatographic purification (e.g., column chromatography over silica gel). The purity of the isolated compound should be confirmed by High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis. For NMR and IR analysis, the sample must be thoroughly dried to remove residual solvents.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is used.

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

2D NMR Experiments : To unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : A small amount of the dried sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing a drop of the solution on a salt plate (e.g., NaCl or KBr), followed by evaporation of the solvent.

-

Acquisition : The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer capable of electron ionization (EI) is used, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent like methanol or dichloromethane.

-

Acquisition : For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

(+)-Eudesmin: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eudesmin, a lignan of significant interest in the scientific community, has demonstrated a range of promising biological activities. As a naturally occurring compound, its potential applications in pharmacology and drug development necessitate a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Chemical and Physical Properties

This compound is a furofuran lignan characterized by the chemical formula C₂₂H₂₆O₆.[1] Its structure features two 3,4-dimethoxyphenyl units attached to a central furofuran ring system. A summary of its key quantitative physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₆ | [1] |

| Molar Mass | 386.44 g/mol | [1] |

| Melting Point | 107-109 °C | |

| Optical Rotation ([α]D) | +64.5° (c=0.5, CHCl₃) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in water. | |

| CAS Number | 526-06-7 | [1] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Apparatus:

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[2]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[2][3][4][5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[2][5]

-

Heating and Observation: The sample is heated at a rapid rate initially to determine an approximate melting point.[4] The apparatus is then allowed to cool. A second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[2][4]

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[4][6]

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by a solution of this compound, which is indicative of its chirality.

Apparatus:

-

Polarimeter cell (1 dm tube)[7]

-

Sodium D-line lamp (589 nm)[8]

-

Volumetric flask and analytical balance

Procedure:

-

Solution Preparation: A precise mass of this compound is dissolved in a known volume of a suitable solvent (e.g., chloroform) to achieve a specific concentration (e.g., 0.5 g/100 mL).

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. The empty, clean polarimeter cell is inserted, and the instrument is zeroed.[7]

-

Sample Measurement: The polarimeter cell is filled with the prepared solution of this compound, ensuring no air bubbles are present.[7] The cell is placed in the polarimeter.

-

Data Acquisition: The observed rotation (α) is measured and recorded.[7]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a given solvent.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in an Erlenmeyer flask.

-

Equilibration: The flask is sealed and placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a syringe and immediately filtered through a membrane filter to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standard solutions of known concentrations is used for quantification.[10]

-

Data Reporting: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound typically shows signals for aromatic protons, methoxy group protons, and protons on the furofuran ring system.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule, including signals for aromatic carbons, methoxy carbons, and carbons of the furofuran core.[1][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

-

Sample Preparation: For solid samples like this compound, a common method is to dissolve the compound in a volatile solvent, deposit it onto a KBr or NaCl plate, and allow the solvent to evaporate, leaving a thin film for analysis. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

-

Characteristic Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-O stretching of the ether and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Ionization: Electrospray ionization (ESI) is a common technique for analyzing lignans.

-

Fragmentation: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. Fragmentation patterns can provide structural information, often involving cleavage of the ether linkages and fragmentation of the furofuran ring.[12][13][14] The fragmentation of lignans can be complex but provides valuable data for structural confirmation.[15]

Signaling Pathways and Biological Activities

This compound exhibits a variety of biological effects, and understanding the underlying signaling pathways is crucial for its development as a therapeutic agent.

Neuritogenic Activity

This compound has been shown to promote neurite outgrowth in PC12 cells. This activity is mediated through the activation of several key signaling pathways.

References

- 1. This compound | C22H26O6 | CID 73117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nsmn1.uh.edu [nsmn1.uh.edu]

- 3. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. Npc187158 | C22H26O6 | CID 234823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. files.core.ac.uk [files.core.ac.uk]

A Comprehensive Technical Guide on the Biological Activities of (+)-Eudesmin

Executive Summary: (+)-Eudesmin, a furofuran lignan isolated from various plant species, has demonstrated a wide spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. This document provides an in-depth analysis of its principal pharmacological effects, including anticancer, neuroprotective, and vasorelaxant properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, the underlying molecular mechanisms and signaling pathways are elucidated through descriptive text and detailed diagrams, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring lignan found in plants from families such as Apiaceae, Magnoliaceae, and Rutaceae[1]. Lignans are a major class of phytoestrogens and have been investigated for numerous health benefits[1]. Structurally, this compound is characterized by a tetrahydrofurofuran ring system. Its diverse pharmacological profile, ranging from cytotoxicity against cancer cells to protective effects in neuronal models, makes it a compelling candidate for further preclinical and clinical investigation[2][3].

Key Biological Activities

Anticancer Activity

This compound has shown significant inhibitory effects against cancer cell lines. Notably, its activity against human lung carcinoma A549 cells has been documented, where it induces apoptosis through a mitochondria-mediated pathway[2][4]. It has also been studied for its ability to reverse multidrug resistance in cancer cells, a major challenge in oncology[5].

Neuroprotective Activity

The neuroprotective potential of this compound is a significant area of research. Studies have demonstrated its ability to protect neuronal cells from various toxins. It has shown efficacy in cellular models of Alzheimer's disease by mitigating the toxicity induced by amyloid-β oligomers (AβOs)[6][7]. Furthermore, it exerts cytoprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in human neuroblastoma SH-SY5Y cells, a model relevant to Parkinson's disease research[8][9].

Vasorelaxant Activity

This compound induces potent, concentration-dependent vascular relaxation. In ex vivo studies using rat aortic rings precontracted with phenylephrine, it was found to cause vasodilation through an endothelium-dependent mechanism[10]. This activity suggests potential applications in cardiovascular conditions characterized by hypertension or endothelial dysfunction.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various drug-metabolizing enzymes. It shows inhibitory activity against UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3[11]. However, it appears to have negligible inhibitory effects on major human cytochrome P450 (CYP) enzymes at concentrations up to 100 μM, suggesting a low potential for certain drug-drug interactions[12].

Reversal of P-glycoprotein (P-gp) Mediated Efflux

In addition to direct cytotoxicity, this compound has been shown to reverse P-glycoprotein-mediated multidrug resistance. While not highly toxic itself (IC50 > 100 µM in tested lines), it can increase the intracellular accumulation and efficacy of other anticancer drugs in P-gp-overexpressing cancer cells[5].

Quantitative Data Summary

The biological activities of this compound have been quantified in various assays. The following tables summarize the key findings.

Table 1: Anticancer and Cytotoxic Activity

| Cell Line | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|

| A549 (Lung Carcinoma) | MTT Assay | IC50 | 18.3 μM | [2] |

| Various Cancer Lines | Cytotoxicity | IC50 | > 100 µM |[5] |

Table 2: Neuroprotective Activity

| Neuronal Model | Toxin | Endpoint | Effective Concentration | Reference |

|---|---|---|---|---|

| PC12 Cells & Primary Hippocampal Neurons | Amyloid-β Oligomers (AβOs) | Increased Cell Viability | 30 nM | [6] |

| SH-SY5Y (Neuroblastoma) | 6-Hydroxydopamine (6-OHDA) | Attenuated NO levels | 10-50 µM |[8][9] |

Table 3: Vasorelaxant Activity

| Tissue Model | Agonist | Endpoint | Result | Reference |

|---|

| Rat Aortic Rings | Phenylephrine | IC50 | 10.69 ± 0.67 µg/mL |[10] |

Table 4: Enzyme Inhibition

| Enzyme | Probe Substrate | Endpoint | Result | Reference |

|---|---|---|---|---|

| UGT1A1 | SN-38 | IC50 | 24.3 µM | [11] |

| UGT1A3 | Chenodeoxycholic acid | IC50 | 26.6 µM | [11] |

| UGT1A6 | N-acetylserotonin | IC50 | 195.6 µM | [11] |

| UGT1A9 | Mycophenolic acid | IC50 | 173.2 µM | [11] |

| Major CYP Isoforms | Various | Inhibition | Negligible at 100 µM |[12] |

Mechanisms of Action & Signaling Pathways

Anticancer Signaling Pathway

In lung cancer cells, this compound's pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway. It involves the downregulation of Akt phosphorylation and the upregulation of JNK phosphorylation. This signaling cascade leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis[2].

Vasorelaxant Signaling Pathway

The vasorelaxant effect of this compound is dependent on an intact endothelium. It is proposed to activate histamine H1 receptors on endothelial cells, which in turn stimulates nitric oxide synthase (eNOS) and cyclooxygenase (COX). The resulting production of nitric oxide (NO) and prostanoids acts on adjacent vascular smooth muscle cells. NO activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and subsequent relaxation[10].

Neuroprotective Mechanisms against Aβ Oligomers

This compound confers neuroprotection against amyloid-β oligomer (AβO)-induced toxicity through multiple mechanisms. It directly interacts with the Aβ aggregation process, reducing toxicity. In neuronal cultures, it preserves the structural integrity of synapses by maintaining levels of the presynaptic protein SV2 and averts synaptic failure by stabilizing the frequency of cytosolic Ca2+ transients, which are disrupted by AβOs[6][7].

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing cell viability, cytotoxicity, and proliferation based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells[13][14][15].

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and wells with medium only for background subtraction.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after correcting for background absorbance. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol outlines the key steps for detecting specific proteins in a cell or tissue lysate to investigate the effect of this compound on signaling pathways[16][17].

-

Protein Extraction: Culture cells and treat with this compound for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Normalize protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer (2x) to an equal amount of protein (e.g., 20-40 µg) from each sample. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (gel percentage depends on the target protein size). Perform electrophoresis to separate proteins based on size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose) using wet or semi-dry electroblotting methods.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

In Vitro Neuroprotection Assay (6-OHDA Model)

This protocol is designed to assess the protective effects of a compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells[8][9].

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate medium until they reach ~80% confluency.

-

Pre-treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5, 10, 20, and 50 µM) for 1 hour.

-

Toxin Exposure: Following pre-treatment, add 6-OHDA to the wells to a final concentration of 35 µM to induce oxidative and nitrosative stress. Control wells should receive only the vehicle.

-

Incubation: Co-incubate the cells with this compound and 6-OHDA for 24 hours at 37°C and 5% CO₂.

-

Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 5.1. Additionally, assess cell membrane integrity by measuring lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit.

-

Nitrosative Stress Measurement: Measure nitric oxide (NO) levels in the culture supernatant using the Griess reagent. Measure 3-nitrotyrosine (3-NT), a marker of peroxynitrite formation, in cell lysates via ELISA or Western Blot.

Conclusion

This compound is a pharmacologically versatile lignan with well-documented anticancer, neuroprotective, and vasorelaxant activities. Its mechanisms of action involve the modulation of critical signaling pathways such as Akt/JNK in cancer apoptosis and endothelium-derived factors in vascular relaxation. The quantitative data underscore its potency, particularly in neuroprotective models where it is active at nanomolar concentrations. The detailed protocols provided herein serve as a guide for the continued investigation of this promising natural product. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and exploring its potential in combination therapies to fully elucidate its therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal of P-glycoprotein-mediated drug efflux by eudesmin from Haplophyllum perforatum and cytotoxicity pattern versus diphyllin, podophyllotoxin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of verbenalin and this compound against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The lignan eudesmin extracted from Piper truncatum induced vascular relaxation via activation of endothelial histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrahydrofurofuranoid Lignans, Eudesmin, Fargesin, Epimagnolin A, Magnolin, and Yangambin Inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory Effects of Dimethyllirioresinol, Epimagnolin A, Eudesmin, Fargesin, and Magnolin on Cytochrome P450 Enzyme Activities in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 17. bio-rad.com [bio-rad.com]

(+)-Eudesmin mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Eudesmin

Introduction

This compound is a furofuran lignan, a class of phytochemicals, isolated from various plant species including those from the Apiaceae, Magnoliaceae, and Rutaceae families.[1] This natural compound has garnered significant attention within the scientific community due to its broad spectrum of pharmacological activities. Extensive research has demonstrated its potential as an anti-tumor, neuroprotective, anti-inflammatory, and cardiovascular agent.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals.

Anti-Tumor Mechanism of Action

This compound exhibits significant anti-cancer properties through multiple mechanisms, primarily centered on the induction of apoptosis, inhibition of key survival pathways, and modulation of drug resistance.

Induction of Mitochondria-Mediated Apoptosis

In lung cancer models, this compound has been shown to trigger apoptosis through the intrinsic mitochondrial pathway.[3][4] This process involves the modulation of several key regulatory proteins. This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, marked by the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[3] The tumor suppressor protein p53 is also implicated in this pathway. Furthermore, the pro-survival Akt signaling pathway and the stress-activated JNK pathway are modulated by this compound to favor apoptosis.[3]

In nasopharyngeal carcinoma (NPC) cells, eudesmin has been found to inhibit cell viability and induce apoptosis by suppressing the expression of EZH2 (Enhancer of zeste homolog 2) and the phosphorylation of Akt.[5]

Reversal of Multidrug Resistance

This compound has demonstrated the ability to reverse P-glycoprotein (Pgp)-mediated multidrug resistance (MDR).[6] Although not highly cytotoxic itself (IC50 > 100 µM in tested cancer lines), it enhances the intracellular accumulation of chemotherapeutic drugs like vinblastine in cells overexpressing Pgp.[6] This suggests that this compound can inhibit the efflux pump function of Pgp, potentially restoring the efficacy of conventional anticancer drugs in resistant tumors.[6]

Quantitative Anti-Tumor Data

| Model System | Parameter | Value | Reference |

| Lung Cancer Xenograft (Nude Mice) | Dosage | 10, 20, and 40 mg/kg (p.o.) | [3][4] |

| Various Cancer Cell Lines | IC50 | > 100 µM | [6] |

Neuroprotective Mechanism of Action

This compound confers neuroprotection through several distinct mechanisms, including anti-amyloid activity, promotion of neurite outgrowth, and modulation of neurotransmitter systems.

Protection Against Amyloid-β Toxicity

In cellular models of Alzheimer's disease, this compound provides robust protection against the neurotoxic effects of amyloid-β oligomers (AβOs). At nanomolar concentrations (30 nM), it preserves the structure of synapses and maintains stable levels of the presynaptic protein SV2.[7] It also averts synaptic failure by sustaining the frequencies of cytosolic Ca2+ transients.[7] One proposed mechanism is the direct interaction of this compound with the Aβ aggregation process, which reduces the formation or toxicity of AβOs.[7]

Neurite Outgrowth and Neurotrophic Support

This compound promotes neuronal differentiation and growth. At a concentration of 50 µM, it induces neurite outgrowth from PC12 cells and enhances the effects of Nerve Growth Factor (NGF).[2] This neuritogenic activity is mediated by the stimulation of several upstream protein kinase signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Protein Kinase A (PKA).[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Eudesmin | CAS:526-06-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversal of P-glycoprotein-mediated drug efflux by eudesmin from Haplophyllum perforatum and cytotoxicity pattern versus diphyllin, podophyllotoxin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Landscape of (+)-Eudesmin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eudesmin, a furofuran lignan found in various plant species, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological effects of this compound, with a focus on its neuroprotective, anti-cancer, anticonvulsant, and cardiovascular properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a bioactive lignan isolated from various plant families, including Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae.[1] Traditionally used in folk medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This guide synthesizes current research to provide a technical resource for professionals in the fields of pharmacology and drug development.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in several in vitro models of neurodegenerative diseases. Its mechanisms of action include mitigating amyloid-β (Aβ) peptide toxicity, reducing oxidative and nitrosative stress, and modulating calcium homeostasis.

Protection Against Amyloid-β Toxicity

In cellular models of Alzheimer's disease, this compound has been shown to protect neurons from the toxic effects of Aβ oligomers (AβOs).[2][3]

Experimental Protocol: Neuroprotection against AβOs in PC12 Cells and Hippocampal Neurons [2]

-

Cell Culture: PC12 cells and primary hippocampal neurons were cultured under standard conditions.

-

Treatment: Cells were co-incubated with 0.5 µM AβOs in the presence of varying concentrations of this compound (1, 3, 10, 30, 100, and 300 nM) for 24 hours.

-

Viability Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Calcium Imaging: Intracellular calcium transients in hippocampal neurons were measured using the fluorescent indicator Fluo-4AM. Neurons were co-incubated for 24 hours with 0.5 µM AβOs and 30 nM this compound before imaging.[2]

Quantitative Data: Neuroprotective Effects of this compound

| Cell Line | Toxin | This compound Concentration | Effect | Reference |

| PC12 Cells | 0.5 µM AβOs | 30 nM | Increased cell viability by 25.4% compared to AβOs-treated control. | [2] |

| Cortical Neurons | 0.5 µM AβOs | Not specified | AβOs reduced viability by 42%. | [2] |

| Hippocampal Neurons | 0.5 µM AβOs | 30 nM | Restored the frequency of cytosolic Ca2+ transients. | [3] |

Signaling Pathway: Proposed Neuroprotective Mechanism of this compound against Aβ Toxicity

Caption: Proposed neuroprotective mechanism of this compound.

Attenuation of Oxidative and Nitrosative Stress

This compound exhibits cytoprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells, a model for Parkinson's disease.[4][5]

Experimental Protocol: Cytoprotection against 6-OHDA in SH-SY5Y Cells [4][5]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured.

-

Treatment: Cells were pre-treated with various concentrations of this compound (1, 2.5, 5, 10, 20, and 50 µM) for one hour before exposure to 35 µM 6-OHDA for 24 hours.

-

Viability and Cytotoxicity Assays: Cell viability was measured using the MTT assay, and cytotoxicity was assessed by measuring lactate dehydrogenase (LDH) release.

-

Nitrosative Stress Measurement: Nitric oxide (NO) levels and 3-nitrotyrosine (3-NT) levels were quantified to assess nitrosative stress.

Quantitative Data: Cytoprotective Effects of this compound against 6-OHDA

| Parameter | This compound Concentration | Effect | P-value | Reference |

| Cell Viability (MTT) | Not specified | Markedly prevented 6-OHDA-induced toxicity. | < 0.05 | [4] |

| LDH Release | Not specified | Suppressed 6-OHDA-induced LDH release. | < 0.01 | [4] |

| NO Levels | 10-50 µM | Markedly attenuated NO levels. | < 0.01 | [4] |

Anti-Cancer Effects

This compound has demonstrated significant anti-tumor activity, particularly in lung cancer models, by inducing apoptosis through a mitochondria-mediated pathway.[6][7]

Experimental Protocol: In Vitro and In Vivo Anti-Lung Cancer Effects [7]

-

In Vitro Cell Viability: Human lung carcinoma A549 cells were treated with this compound (2.5 to 80 µM) and cell growth inhibition was measured using the MTT assay.

-

Western Blot Analysis: A549 cells were treated with this compound (10, 20, and 40 µM) to analyze the expression of apoptosis-related proteins (Bcl-2, Bax, caspase-3, caspase-9, p53) and signaling proteins (Akt, JNK).

-

In Vivo Xenograft Model: Athymic nude mice with A549 xenografts were orally administered this compound (10, 20, and 40 mg/kg) daily for 28 days to evaluate anti-tumor effects.

Quantitative Data: Anti-Cancer Effects of this compound

| Model | This compound Concentration/Dose | Effect | P-value | Reference |

| A549 Cells (In Vitro) | 18.3 µM | IC50 for cell growth inhibition. | - | [7] |

| A549 Xenograft (In Vivo) | 10, 20, and 40 mg/kg | Significant anti-tumor effects. | < 0.01 | [7] |

Signaling Pathway: Mitochondria-Mediated Apoptosis Induced by this compound

Caption: this compound induces apoptosis via the JNK/Akt and mitochondrial pathways.

Anticonvulsant and Sedative Effects

This compound has been shown to possess significant anticonvulsant and sedative properties, potentially through the modulation of the GABAergic system.[8]

Experimental Protocol: Anticonvulsant and Sedative Activity Assessment [8]

-

Animal Models: Male mice were used for anticonvulsant and sedative tests.

-

Anticonvulsant Tests:

-

Maximal Electroshock Test (MES)

-

Pentylenetetrazole (PTZ)-induced seizures

-

-

Sedative Tests:

-

Pentobarbital sodium-induced sleeping time (PST)

-

Locomotor activity

-

-

Mechanism of Action Studies:

-

Measurement of glutamic acid (Glu) and gamma-aminobutyric acid (GABA) content in epileptic mice.

-

Western blot analysis of glutamate decarboxylase 65 (GAD65), GABAA receptor, Bcl-2, and caspase-3 expression in the brains of chronic epileptic rats.

-

Quantitative Data: Anticonvulsant and Sedative Effects of this compound

| Test | This compound Dose | Effect | Reference |

| MES and PTZ | 5, 10, and 20 mg/kg (i.p.) | Significant anticonvulsant effects. | [8] |

| PST and Locomotor Activity | 5, 10, and 20 mg/kg (i.p.) | Significant sedative effects. | [8] |

| Neurotransmitter Levels | Not specified | Increased GABA content, decreased Glu content. | [8] |

| Protein Expression | Not specified | Upregulated GAD65, GABAA, and Bcl-2; downregulated caspase-3. | [8] |

Signaling Pathway: Proposed Mechanism of Anticonvulsant and Sedative Action

Caption: Proposed mechanism of the anticonvulsant and sedative effects of this compound.

Cardiovascular Effects

This compound induces vascular relaxation, suggesting its potential application in managing hypertension. This effect is mediated by the endothelium and involves the nitric oxide and prostanoid pathways.[9]

Experimental Protocol: Vascular Relaxation in Rat Aorta [9]

-

Tissue Preparation: Aortic rings from rats were prepared and mounted in organ baths.

-

Contraction Induction: Aortic rings were precontracted with phenylephrine.

-

Treatment: Cumulative concentrations of this compound were added to assess relaxation.

-

Mechanism of Action Studies: Experiments were repeated in the presence of inhibitors of nitric oxide synthase, soluble guanylate cyclase, cyclooxygenase, and various receptor antagonists to elucidate the signaling pathway.

Quantitative Data: Vasodilatory Effect of this compound

| Parameter | Value | Condition | Reference |

| IC50 | 10.69 ± 0.67 µg/ml | Relaxation of phenylephrine-contracted aortic rings. | [9] |

| IC50 | 18.1 ± 1.8 µg/ml | In the presence of indomethacin (COX inhibitor). | [9] |

| IC50 | 18.1 ± 2.6 µg/ml | In the presence of diphenhydramine (H1 receptor antagonist). | [9] |

Signaling Pathway: Endothelium-Dependent Vasodilation by this compound

Caption: Signaling pathway of this compound-induced vascular relaxation.

Conclusion

This compound exhibits a remarkable spectrum of pharmacological activities that warrant further investigation for its potential therapeutic applications. Its neuroprotective, anti-cancer, anticonvulsant, and cardiovascular effects are supported by compelling preclinical data. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the full potential of this promising natural compound. Future studies should focus on its in vivo efficacy, safety profile, and bioavailability to translate these preclinical findings into clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of verbenalin and this compound against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant and Sedative Effects of Eudesmin isolated from Acorus tatarinowii on mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The lignan eudesmin extracted from Piper truncatum induced vascular relaxation via activation of endothelial histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (+)-Eudesmin: Pharmacological Activities and Mechanisms

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on (+)-Eudesmin, a furofuran lignan isolated from various medicinal plants. This compound has garnered significant interest for its diverse biological activities, including neuroprotective, anti-cancer, and anti-inflammatory properties. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the molecular pathways and workflows associated with its pharmacological effects.

Neuroprotective Properties

This compound has demonstrated significant neuroprotective effects in models of Alzheimer's Disease and neurotoxicity. It has been shown to protect neuronal cells from the toxic effects of amyloid-β (Aβ) oligomers and other neurotoxins.

Quantitative Data: Neuroprotective Effects

| Bioassay | Cell Line / Model | Toxin / Stressor | This compound Concentration | Result | Reference |

| Cell Viability (MTT) | PC12 Cells | 0.5 µM Aβ Oligomers | 30 nM | Increased cell viability by 25.4% compared to Aβ-treated control.[1] | [1] |

| Cell Viability (MTT) | Hippocampal Primary Neurons | 0.5 µM Aβ Oligomers | 30 nM | Showed significant protection against Aβ-induced viability loss.[1] | [1] |